2,7-ジブロモフェナントレン

概要

説明

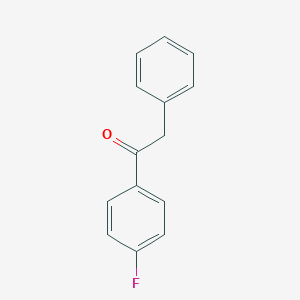

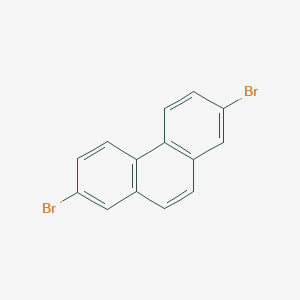

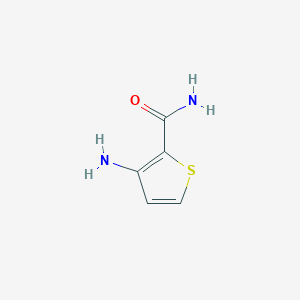

2,7-Dibromophenanthrene is a polycyclic aromatic hydrocarbon that has been the subject of various studies due to its potential as a precursor for the synthesis of complex organic molecules, including conjugated polymers and organic photocatalysts. The presence of bromine atoms at the 2,7-positions on the phenanthrene core allows for further functionalization through various chemical reactions .

Synthesis Analysis

The synthesis of derivatives of 2,7-dibromophenanthrene has been achieved through different methods. One approach involves a one-pot reaction to obtain 9,10-bis(4-hexyloxyphenyl)-2,7-diiodophenanthrene, which serves as a precursor for poly(phenanthrene) and poly(phenanthrylene-vinylene) . Another study describes the self-assembly of 7,10-dibromo-2,3-dicyanopyrazinophenanthrene aggregates, which act as organophotocatalysts . Additionally, the synthesis of 2,7-diazaphenanthrene derivatives has been reported, highlighting the versatility of the phenanthrene scaffold .

Molecular Structure Analysis

The molecular structure of 2,7-dibromophenanthrene derivatives can exhibit significant distortion from planarity due to intramolecular overcrowding, as observed in the crystal structure of 2,7-dibromo-4,5-bis-(2-pyridyl)phenanthrene-3,6-diol . This distortion can influence the physical and chemical properties of the molecules and their interactions in the solid state.

Chemical Reactions Analysis

Chemical reactions involving 2,7-dibromophenanthrene derivatives are diverse and include the formation of Caryl–Oacyl bonds under visible-light-induced conditions , cascade reactions to synthesize functionalized 9-amino-10-arylphenanthrenes , and the Pictet-Spengler reaction to transform products into phenanthroindolizidine and phenanthroquinolizidine alkaloids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,7-dibromophenanthrene derivatives are influenced by their molecular structure and the substituents attached to the phenanthrene core. For instance, the crystal packing of a coordination polymer incorporating phenanthrene molecules is dominated by stacking interactions between aromatic moieties . The electronic properties of these derivatives are also of interest for their potential use in materials science, particularly in the context of conjugated polymers and photocatalysis .

科学的研究の応用

化学合成

2,7-ジブロモフェナントレンは化学合成に使用されます . 2,7位のブロモ官能基は、さらにC-C結合形成反応を引き起こし、そのコア構造に共役を拡張します .

半導体分子の中間体

この化合物は、半導体小分子の合成に非常に有用な中間体として機能します . 電子デバイスの材料開発において重要な役割を果たします。

オリゴマーの中間体

2,7-ジブロモフェナントレンは、オリゴマーの合成の中間体としても使用されます . これらのオリゴマーは、有機薄膜トランジスタ(OFET)、有機発光ダイオード(OLED)、有機太陽電池(OPV)など、さまざまな用途に使用できます。

ポリマーの中間体

小分子やオリゴマーに加えて、2,7-ジブロモフェナントレンはポリマーの合成にも使用されます . これらのポリマーは、電子デバイスなど、さまざまな用途に使用できます。

有機薄膜トランジスタ(OFET)

2,7-ジブロモフェナントレンを用いて合成された半導体小分子、オリゴマー、ポリマーは、OFETの製造に使用できます . OFETは、フレキシブルディスプレイやセンサーなど、さまざまな電子デバイスに使用されています。

有機発光ダイオード(OLED)

2,7-ジブロモフェナントレンは、OLED用の材料の合成に使用されます . OLEDは、ディスプレイ技術や照明など、さまざまな用途に使用されています。

有機太陽電池(OPV)

2,7-ジブロモフェナントレンを用いて合成された材料は、OPVに使用できます . OPVは、有機材料を使用して光を電気エネルギーに変換するタイプの太陽電池です。

キノキサリン合成

2,7-ジブロモフェナントレン中のジケトンは、ジアミンとの縮合によりキノキサリンを形成できます . キノキサリンは、医薬品化学および材料科学でさまざまな用途があります。

Safety and Hazards

When handling 2,7-Dibromophenanthrene, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place .

作用機序

Target of Action

2,7-Dibromophenanthrene is primarily used as an intermediate in the synthesis of semiconducting small molecules, oligomers, and polymers . Its primary targets are the molecular structures of these materials, where it contributes to the formation of extended conjugation and quinoxalines .

Mode of Action

The bromo-function groups at the 2,7-positions of 2,7-Dibromophenanthrene give rise to further C-C formation reactions to extend conjugation to its core structure . Additionally, its diketone can form quinoxalines via condensation with diamines . This interaction with its targets results in changes to the molecular structure of the resulting compounds, influencing their semiconducting properties .

Result of Action

The result of 2,7-Dibromophenanthrene’s action is the formation of semiconducting small molecules, oligomers, and polymers with specific electronic properties . For instance, it has been used in the development of pure organic-based phosphorescent light-emitting diodes .

特性

IUPAC Name |

2,7-dibromophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDWMVTZPZDKPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C=CC(=C3)Br)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

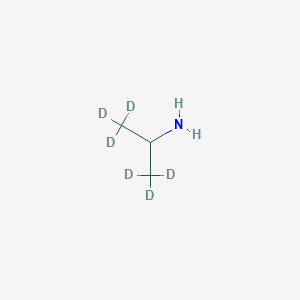

Molecular Formula |

C14H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457765 | |

| Record name | 2,7-dibromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62325-30-8 | |

| Record name | 2,7-dibromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 2,7-Dibromophenanthrene?

A1: 2,7-Dibromophenanthrene has the molecular formula C14H8Br2 and a molecular weight of 336.04 g/mol. While the abstract does not provide specific spectroscopic data, we can expect characteristic signals in techniques like 1H and 13C NMR, IR spectroscopy, and mass spectrometry.

Q2: Can you describe the historical context and milestones in the research of 2,7-Dibromophenanthrene?

A2: The provided research paper, "Conversion of 2,7-Dibromofluorene to 2,7-Dibromophenanthrene" [], directly points to a key historical milestone. This paper likely details a synthetic method for producing 2,7-Dibromophenanthrene from 2,7-Dibromofluorene. Further research is needed to uncover the full historical context and other potential milestones related to this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Ethyl-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B122379.png)

![Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B122403.png)